(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired stereochemistry.
Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted amines.
Scientific Research Applications
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding.
Ligand Binding: It can interact with specific receptors or proteins, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
1-Amino-1-phenylpropan-2-OL: A similar compound lacking the methyl groups on the phenyl ring.
1-Amino-1-(4-methylphenyl)propan-2-OL: A compound with a single methyl group on the phenyl ring.
Uniqueness
(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1 |
InChI Key |
SYFUUWSHYPIFBN-HCCKASOXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C(C)O)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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